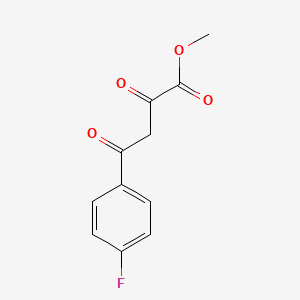

Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

Description

The exact mass of the compound Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FO4/c1-16-11(15)10(14)6-9(13)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAEDUWHKVNTJMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404188 | |

| Record name | methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39757-34-1 | |

| Record name | Methyl 4-fluoro-α,γ-dioxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39757-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

Introduction: The Significance of Aryl Dioxobutanoates in Modern Chemistry

Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is a member of the aryl-2,4-dioxobutanoate class of compounds, which are distinguished by their vicinal dicarbonyl and β-keto ester functionalities. This structural arrangement imparts a high degree of reactivity and versatility, making them valuable intermediates in the synthesis of a wide array of more complex molecules.[1] These compounds serve as crucial building blocks in the development of novel pharmaceuticals and agrochemicals.[1] The presence of both keto and ester groups allows for a variety of subsequent chemical transformations, including reductions, further condensations, and nucleophilic additions, enabling their use in multi-step organic syntheses.[2] The fluorophenyl moiety, in particular, is a common feature in many bioactive molecules, often enhancing metabolic stability and binding affinity to biological targets.

This guide provides an in-depth exploration of a primary and highly effective synthetic pathway to Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, focusing on the underlying chemical principles, a detailed experimental protocol, and the critical parameters for a successful synthesis. The content is tailored for researchers, scientists, and professionals in drug development who require a robust and reproducible method for accessing this important synthetic intermediate.

Core Synthesis Pathway: The Crossed Claisen Condensation

The most direct and widely employed method for the synthesis of aryl-2,4-dioxobutanoates is the Crossed Claisen Condensation .[3] This carbon-carbon bond-forming reaction occurs between an ester and another carbonyl compound, or two different esters, in the presence of a strong base.[4][5] For the synthesis of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, the reaction involves the condensation of 4'-fluoroacetophenone with dimethyl oxalate.

Rationale for the Crossed Claisen Condensation Approach

The choice of a crossed Claisen condensation is strategic for several reasons:

-

Efficiency and Atom Economy: This reaction directly couples the two key fragments of the target molecule, making it an efficient route.

-

Prevention of Self-Condensation: A critical aspect of a successful crossed Claisen condensation is the selection of reactants to minimize unwanted side products from self-condensation.[6] Dimethyl oxalate is an ideal electrophilic partner as it lacks α-hydrogens and therefore cannot form an enolate to undergo self-condensation.[7] This ensures that it acts exclusively as the acceptor for the enolate generated from 4'-fluoroacetophenone.

-

Thermodynamic Driving Force: The final step of the Claisen condensation mechanism involves the deprotonation of the β-dicarbonyl product.[5] This resulting enolate is highly stabilized by resonance, providing a strong thermodynamic driving force that pushes the reaction to completion.[5][6]

Reaction Mechanism

The synthesis proceeds through a well-established multi-step mechanism:

-

Enolate Formation: A strong base, in this case, sodium methoxide (CH₃ONa), abstracts an acidic α-proton from 4'-fluoroacetophenone to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of dimethyl oxalate. This results in the formation of a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming a carbonyl double bond and eliminating a methoxide (CH₃O⁻) leaving group to yield the desired β-keto ester product.[8]

-

Deprotonation of the Product (Driving Force): The newly formed Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate has highly acidic protons between the two carbonyl groups. The methoxide base present in the reaction mixture readily deprotonates this position, forming a highly stabilized enolate. This effectively irreversible step is crucial for driving the reaction equilibrium towards the product.[5]

-

Protonation (Workup): A final acidic workup step neutralizes the enolate to yield the final product.

The following diagram illustrates the detailed reaction mechanism:

Caption: Mechanism of the Crossed Claisen Condensation.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| 4'-Fluoroacetophenone | 138.14 | 13.81 g | 0.10 | ≥98% |

| Dimethyl oxalate | 118.09 | 14.17 g | 0.12 | ≥99% |

| Sodium methoxide | 54.02 | 6.48 g | 0.12 | ≥95% |

| Anhydrous Methanol | 32.04 | 150 mL | - | ≥99.8% |

| Diethyl ether | 74.12 | 200 mL | - | Anhydrous |

| Hydrochloric acid | 36.46 | As needed | - | 2 M (aq) |

| Brine | - | 50 mL | - | Saturated |

| Anhydrous MgSO₄ | 120.37 | As needed | - | - |

Procedure

The following workflow diagram outlines the key stages of the synthesis:

Caption: Experimental workflow for the synthesis.

Step-by-Step Instructions:

-

Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous methanol (150 mL).

-

Base Preparation: Carefully add sodium methoxide (6.48 g, 0.12 mol) to the methanol. Stir the mixture until the sodium methoxide is completely dissolved. Cool the resulting solution to 0-5 °C using an ice bath.

-

Addition of Reactants: In a separate beaker, prepare a mixture of 4'-fluoroacetophenone (13.81 g, 0.10 mol) and dimethyl oxalate (14.17 g, 0.12 mol). Transfer this mixture to the dropping funnel.

-

Reaction Execution: Add the 4'-fluoroacetophenone and dimethyl oxalate mixture dropwise to the cooled sodium methoxide solution over a period of approximately 30-45 minutes, ensuring the internal temperature remains below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional hour.

-

Remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Neutralization: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 300 mL of ice-water.

-

Acidify the aqueous solution by slowly adding 2 M hydrochloric acid while stirring until the pH of the solution is approximately 2-3. A solid precipitate of the product should form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

-

Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/hexane, to afford Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate as a solid.

Characterization and Validation

The identity and purity of the synthesized Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. The ¹⁹F NMR spectrum should show a single resonance for the fluorine atom.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound (224.18 g/mol ).

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the ketone and ester groups.

-

Melting Point: A sharp melting point range is indicative of high purity.

Conclusion: A Robust Pathway for a Versatile Intermediate

The crossed Claisen condensation of 4'-fluoroacetophenone with dimethyl oxalate provides a reliable and efficient method for the synthesis of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. The strategic choice of a non-enolizable oxalate ester minimizes side reactions and the thermodynamic favorability of the final deprotonation step ensures high conversion. This guide has detailed the mechanistic underpinnings and provided a comprehensive, step-by-step protocol to empower researchers and drug development professionals in the synthesis of this valuable chemical building block. The versatility of the resulting dioxobutanoate structure opens avenues for the creation of a diverse range of complex molecules with potential applications in medicine and agriculture.

References

-

Chem-Impex. Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate. Available at: [Link]

-

MySkinRecipes. Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate. Available at: [Link]

-

Journal of Sciences, Islamic Republic of Iran. Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Available at: [Link]

-

Wikipedia. Claisen condensation. Available at: [Link]

-

Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. Available at: [Link]

-

Organic Chemistry Portal. Claisen Condensation. Available at: [Link]

-

Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. Available at: [Link]

-

OpenStax. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 4. Claisen condensation - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Claisen Condensation [organic-chemistry.org]

- 7. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

Navigating the Chemistry of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate: A Technical Guide for Researchers

Compound Identification and Analogue-Based Profiling

Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate belongs to the family of β-keto esters, a class of compounds widely utilized in organic chemistry for their diverse reactivity. Its structure, featuring a fluorinated phenyl ring, suggests its potential as a precursor in the synthesis of various heterocyclic and carbocyclic systems, particularly those with pharmaceutical relevance.

To build a reliable safety profile, we will draw upon data from the following structurally related compounds:

-

Methyl 4-(4-methylphenyl)-4-oxobutanoate [1]

-

Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate [2]

-

Methyl 2,4-dioxo-4-phenylbutanoate [3]

-

Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate [4]

-

Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate [5]

The shared core structure of a phenyl-dioxobutanoate ester among these molecules allows for a reasoned estimation of the target compound's physicochemical and toxicological properties.

Physicochemical Characteristics: A Comparative Overview

The following table summarizes the known physical and chemical properties of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate and its structural analogues. These properties are crucial for designing experimental setups, including solvent selection and reaction temperature.

| Property | Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate (Predicted) | Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate[4] | Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate[2] | Methyl 2,4-dioxo-4-phenylbutanoate[3] | Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate[5] |

| Molecular Formula | C₁₁H₉FO₄ | C₁₂H₁₁FO₄ | C₁₁H₉ClO₄ | C₁₁H₁₀O₄ | C₁₁H₈Cl₂O₄ |

| Molecular Weight | ~224.18 g/mol | 238.21 g/mol | 240.64 g/mol | 206.19 g/mol | 275.09 g/mol |

| Appearance | Likely a solid | Not specified | Not specified | Not specified | Off-white powder |

| Melting Point | Not available | Not available | Not available | Not specified | 133-138 °C |

| Solubility | Expected to be soluble in common organic solvents | Not specified | Not specified | Not specified | Not specified |

Hazard Identification and GHS Classification (Inferred)

Based on the GHS classifications of its analogues, Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is anticipated to possess the following hazards.[3] Researchers should handle this compound with the assumption that it is hazardous until proven otherwise.

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[3]

Precautionary Statements (Recommended):

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[6][7]

-

Response: If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse mouth. If on skin, wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. If inhaled, remove person to fresh air and keep comfortable for breathing.[7]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[8]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[6]

Safe Handling and Experimental Workflow

The following protocol outlines a self-validating system for the safe handling and use of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate in a laboratory setting. The causality behind each step is explained to foster a deeper understanding of the safety measures.

Personal Protective Equipment (PPE)

A foundational principle of laboratory safety is the consistent and correct use of PPE.

-

Eye Protection: Chemical safety goggles are mandatory to protect against splashes.

-

Hand Protection: Nitrile gloves should be worn to prevent skin contact. Given the potential for skin irritation, it is crucial to change gloves immediately if they become contaminated.

-

Body Protection: A lab coat must be worn to protect against accidental spills.

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize the risk of inhaling airborne particles or vapors.[6]

General Laboratory Workflow

The following diagram illustrates a standard workflow for handling a chemical reagent like Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate.

Caption: Standard laboratory workflow for handling chemical reagents.

Stability and Reactivity

-

Reactivity: As a β-keto ester, this compound is susceptible to nucleophilic attack at both the keto and ester carbonyl groups. It can undergo reactions such as enolate formation, alkylation, and condensation.

-

Chemical Stability: The compound is likely stable under normal laboratory conditions. However, it should be stored away from strong oxidizing agents, strong bases, and strong acids to prevent decomposition.[9]

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, and hydrogen fluoride.

Toxicological Profile (Inferred)

A comprehensive toxicological assessment of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate has not been performed. However, based on data from analogous compounds, the following effects are plausible:

-

Acute Effects: Ingestion may cause gastrointestinal irritation. Skin and eye contact are likely to cause irritation. Inhalation may lead to respiratory tract irritation.[3][7]

-

Chronic Effects: The long-term effects of exposure have not been studied. As a prudent measure, chronic exposure should be avoided.

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken immediately:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[6]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[6]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[6]

-

Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.[10]

Potential Research Applications

The unique structural features of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate make it a valuable intermediate in several areas of chemical research:

-

Pharmaceutical Synthesis: It can serve as a key building block for the synthesis of novel heterocyclic compounds with potential biological activity.[1][5] The fluorophenyl moiety is a common feature in many modern pharmaceuticals.

-

Agrochemical Development: Similar to its chlorinated analogues, it may be used in the development of new pesticides and herbicides.[5]

-

Materials Science: The reactivity of the dicarbonyl system could be exploited in the synthesis of specialty polymers and functional materials.[1]

Illustrative Synthetic Pathway

The following diagram depicts a generalized synthetic application of a β-keto ester, such as Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, in a Hantzsch-type pyridine synthesis, a common reaction in medicinal chemistry.

Caption: Generalized Hantzsch pyridine synthesis pathway.

Conclusion

While a dedicated Safety Data Sheet for Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is not currently available, a thorough analysis of its structural analogues provides a solid foundation for its safe handling and use. By adhering to the principles of good laboratory practice, utilizing appropriate personal protective equipment, and following the recommended handling procedures outlined in this guide, researchers can confidently and safely explore the synthetic potential of this versatile compound.

References

-

CP Lab Safety. METHYL 4-(4-CHLOROPHENYL)-2, 4-DIOXOBUTANOATE, 250 mg. Retrieved from [Link]

-

PubChem. Methyl 2,4-dioxo-4-phenylbutanoate. Retrieved from [Link]

-

PubChem. Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. Retrieved from [Link]

-

Organic Syntheses. (2019, October 6). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]

-

SynZeal. Safety Data Sheet. Retrieved from [Link]

-

F2 Chemicals Ltd. (2024, December 4). Perfluorobutane - SDS EU (Reach Annex II). Retrieved from [Link]

-

Defense Technical Information Center (DTIC). (2021, December 31). Toxicology Assessment for Safer Alternatives for Readiness (SAFR) Program Work Unit Airborne Lead Reduction (ALR) 17-02 Reduced. Retrieved from [Link]

-

Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

-

Food and Chemical Toxicology. (2024, May 23). RIFM fragrance ingredient safety assessment, 2-methyl-4-phenyl-2-butyl isobutyrate, CAS registry number 10031-71-7. Retrieved from [Link]

-

PubChem. 4-(2-Chloro-6-Fluoro-3-Methylphenyl)-2,4-Dioxobutanoic Acid. Retrieved from [Link]

-

MySkinRecipes. Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Methyl 2,4-dioxo-4-phenylbutanoate | C11H10O4 | CID 308117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | C12H11FO4 | CID 596593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. fishersci.com [fishersci.com]

- 7. synzeal.com [synzeal.com]

- 8. f2chemicals.com [f2chemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. cdn.pfizer.com [cdn.pfizer.com]

The Versatile Virtuoso: A Technical Guide to Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate in Modern Organic Synthesis

Introduction: The Strategic Advantage of a Fluorinated β-Keto Ester

In the intricate tapestry of organic synthesis, the selection of a starting material can dictate the success and elegance of a synthetic route. Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, a seemingly unassuming β-keto ester, has emerged as a powerful and versatile building block, particularly in the synthesis of heterocyclic compounds of medicinal interest. Its unique structural features—a reactive 1,3-dicarbonyl system and a strategically placed fluorine atom on the phenyl ring—offer a compelling combination of reactivity and functionality that is highly sought after in drug discovery and development. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this valuable synthetic intermediate, offering researchers and drug development professionals a comprehensive understanding of its potential.

The incorporation of fluorine into drug candidates is a well-established strategy to enhance a molecule's pharmacological profile, including its metabolic stability, binding affinity, and lipophilicity.[1][2] The 4-fluorophenyl moiety in Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate serves as a bioisosteric replacement for a phenyl group, often leading to improved pharmacokinetic and pharmacodynamic properties in the final bioactive molecule. This guide will delve into the practical applications of this building block in constructing key heterocyclic scaffolds, such as pyridines, pyrimidines, and pyrroles, which are prevalent in a wide array of therapeutic agents.[3][4]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a building block's physical and chemical characteristics is paramount for its effective use in synthesis. The key properties of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate are summarized below.

| Property | Value | Reference |

| CAS Number | 39757-34-1 | Sigma-Aldrich |

| Molecular Formula | C₁₁H₉FO₄ | Sigma-Aldrich |

| Molecular Weight | 224.19 g/mol | Sigma-Aldrich |

| Appearance | Not specified (typically a solid or oil) | |

| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, EtOH) |

Synthesis of the Building Block: A Crossed Claisen Condensation Approach

The most direct and efficient method for the synthesis of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is a crossed Claisen condensation.[5][6][7] This reaction involves the condensation of an ester with a ketone in the presence of a strong base. In this case, 4'-fluoroacetophenone is reacted with a methyl oxalate ester, such as dimethyl oxalate, to yield the desired β-keto ester.

The causality behind this experimental choice lies in the reactivity of the starting materials. The α-protons of the ketone (4'-fluoroacetophenone) are sufficiently acidic to be deprotonated by a strong base, forming an enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the oxalate ester. The subsequent collapse of the tetrahedral intermediate and loss of a methoxide leaving group furnishes the final product. A strong, non-nucleophilic base like sodium hydride (NaH) or sodium ethoxide (NaOEt) is typically employed to drive the reaction to completion.

Figure 1: General workflow for the synthesis of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate via a crossed Claisen condensation.

Detailed Experimental Protocol: Synthesis of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

This is a representative protocol and may require optimization.

Materials:

-

4'-Fluoroacetophenone

-

Dimethyl oxalate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).

-

Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 4'-fluoroacetophenone (1.0 equivalent) in anhydrous THF to the stirred suspension.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add a solution of dimethyl oxalate (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate.

Applications in Heterocyclic Synthesis: A Gateway to Privileged Scaffolds

The true value of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate lies in its ability to serve as a precursor to a variety of heterocyclic systems. Its dicarbonyl functionality provides two electrophilic sites and an acidic methylene group, making it an ideal substrate for multicomponent reactions (MCRs).

Hantzsch Pyridine Synthesis: Access to Dihydropyridines and Pyridines

The Hantzsch pyridine synthesis is a classic MCR that combines an aldehyde, two equivalents of a β-keto ester, and a nitrogen source (typically ammonia or ammonium acetate) to produce a 1,4-dihydropyridine.[8][9] These dihydropyridines can then be oxidized to the corresponding aromatic pyridines. The use of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate in this reaction allows for the synthesis of pyridines bearing a 4-fluorophenyl substituent, a motif found in numerous bioactive compounds.[3]

Figure 2: Workflow for the Hantzsch synthesis of pyridines using Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate.

Biginelli Reaction: Constructing Dihydropyrimidinones

The Biginelli reaction is another powerful MCR that condenses an aldehyde, a β-dicarbonyl compound, and urea or thiourea to form 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[10][11] These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including antiviral and anticancer properties.[12] Employing Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate in the Biginelli reaction provides a direct route to dihydropyrimidinones containing the desirable 4-fluorophenyl group.

Figure 3: Workflow for the Biginelli reaction to synthesize dihydropyrimidinones.

Paal-Knorr Pyrrole Synthesis: A Pathway to Substituted Pyrroles

The Paal-Knorr synthesis is a fundamental method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[13][14] While Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is a 1,3-dicarbonyl compound, it can be readily converted into a 1,4-dicarbonyl precursor through various synthetic manipulations, such as alkylation at the C2 position followed by further transformations. This makes it an indirect but valuable starting point for accessing highly substituted pyrroles, which are core structures in many pharmaceuticals.[4]

The Impact of the 4-Fluorophenyl Group on Reactivity and Biological Activity

The presence of the fluorine atom at the para-position of the phenyl ring exerts a significant influence on both the reactivity of the building block and the properties of the resulting heterocyclic products.

-

Electronic Effects: The strong electron-withdrawing nature of the fluorine atom can impact the acidity of the methylene protons and the electrophilicity of the adjacent carbonyl group. This can, in turn, affect the reaction rates and yields of the multicomponent reactions.

-

Pharmacological Profile: As previously mentioned, the 4-fluorophenyl group is a common feature in many approved drugs. Its inclusion can lead to:

-

Enhanced Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, increasing the drug's half-life.[1]

-

Improved Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions.

-

Modulated Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.[15]

-

Conclusion: A Building Block of Strategic Importance

Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is more than just a chemical intermediate; it is a strategic tool for the modern synthetic chemist. Its inherent reactivity as a β-keto ester, combined with the advantageous properties conferred by the 4-fluorophenyl moiety, makes it a highly valuable building block for the construction of medicinally relevant heterocyclic compounds. By leveraging classic multicomponent reactions such as the Hantzsch, Biginelli, and Paal-Knorr syntheses, researchers can efficiently access diverse libraries of pyridines, pyrimidines, and pyrroles with the potential for enhanced pharmacological activity. As the demand for novel therapeutics continues to grow, the strategic application of well-designed building blocks like Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate will undoubtedly play a pivotal role in the future of drug discovery.

References

-

Chad's Prep. (2021, April 22). 21.6 Claisen Condensation Reactions | Organic Chemistry [Video]. YouTube. [Link]

-

Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC. [Link]

-

Isakova, V. G., et al. (2009). Chemistry of fluoro-substituted beta-diketones and their derivatives. ResearchGate. [Link]

-

Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online. [Link]

-

Jones, R. A., & Bean, G. P. (1977). Pyrroles and related compounds. Part XXVI. Pyrrole β-keto-esters. RSC Publishing. [Link]

-

Popa, M., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC. [Link]

-

Amarnath, V., & Perri, S. T. (1995). Paal–Knorr furan synthesis. ResearchGate. [Link]

-

Narkhede, S. S., & Lokhande, P. D. (2021). A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. National Institutes of Health. [Link]

-

El-Sayed, N. N. E., & El-Gohary, N. S. (2020). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]

-

A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019). Open Access Journals. [Link]

-

Mixed Claisen Condensations. (2023, September 20). Chemistry LibreTexts. [Link]

-

Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [Link]

-

The Claisen Condensation Reaction. (2022, October 30). Chemistry LibreTexts. [Link]

-

Apollo Scientific. (2024, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. [Link]

-

Organic Syntheses. (2019). Synthesis of Methyl 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. [Link]

-

Synthesis and Molecular Structure of Methyl 4-O-methyl-α-D-glucopyranuronate. (2001). MDPI. [Link]

-

Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]

-

Hole, M. B., et al. (2010). pyrimidine: it's diverse biological activities and methods of synthesis. ResearchGate. [Link]

-

Mykhailiuk, P. K. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. PubMed. [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]

-

Chemistry Steps. (n.d.). Crossed Claisen and Claisen Variation Reactions. [Link]

-

Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. [Link]

-

Quezada-Soto, F., et al. (2018). Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. ResearchGate. [Link]

-

Bioactive pyrrole-based compounds with target selectivity. (2020). PMC. [Link]

-

Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. ResearchGate. [Link]

-

A fluorescent target-guided Paal–Knorr reaction. (2020). PMC. [Link]

-

A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. (2022). Der Pharma Chemica. [Link]

-

Mixed Claisen Condensations. (2023, September 20). OpenStax. [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. [Link]

-

Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). MDPI. [Link]

-

Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[16][17][18]triazo. (2024). Technical Disclosure Commons. [Link]

-

Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. (2003). PMC. [Link]

-

The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters. [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate. (n.d.). BU CyberSec Lab. [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2022). MDPI. [Link]

-

Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (2018). MDPI. [Link]

-

Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology. [Link]

-

Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. (2003). ResearchGate. [Link]

-

Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. (2024). CoLab. [Link]

-

METHYL 4-(4-CHLOROPHENYL)-2, 4-DIOXOBUTANOATE, 250 mg. (n.d.). CP Lab Safety. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). MDPI. [Link]3049/28/13/5001)

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biomedres.us [biomedres.us]

- 12. researchgate.net [researchgate.net]

- 13. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 14. rgmcet.edu.in [rgmcet.edu.in]

- 15. tandfonline.com [tandfonline.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

The Versatile Role of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate in the Synthesis of Bio-relevant Heterocycles

Introduction: A Gateway to Privileged Scaffolds

In the landscape of modern medicinal chemistry and drug discovery, the quest for efficient and versatile building blocks is paramount. Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, a highly functionalized 1,3-dicarbonyl compound, has emerged as a powerful precursor for the synthesis of a diverse array of heterocyclic scaffolds. The presence of a reactive β-ketoester moiety and a terminal aryl ketone, adorned with a fluorine atom—a common bioisostere in drug design—renders this molecule an attractive starting material for constructing pyrazoles, pyrimidines, and isoxazoles. These heterocyclic cores are prevalent in a multitude of clinically approved drugs and biologically active compounds, underscoring the significance of synthetic routes that provide rapid access to these privileged structures.

This comprehensive guide provides detailed application notes and protocols for the utilization of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate in the synthesis of key heterocyclic systems. The methodologies presented herein are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also a deeper understanding of the underlying chemical principles that govern these transformations.

Core Reactivity: The 1,3-Dicarbonyl Manifold

The synthetic utility of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is rooted in the reactivity of its 1,3-dicarbonyl system. The two carbonyl groups, separated by a methylene unit, create a highly versatile reaction manifold. The acidic nature of the C2-protons allows for facile enolate formation, initiating a cascade of condensation and cyclization reactions. Furthermore, the distinct electrophilicity of the ketone and ester carbonyls provides a basis for regioselective transformations.

The Pivotal Role of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate in the Synthesis of Pyrazolone-Based Anti-Cancer Agents

Introduction: The Strategic Importance of Fluorinated Precursors in Oncology Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established approach to enhance the pharmacological properties of drug candidates. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly improve metabolic stability, binding affinity, and bioavailability. It is within this context that Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, a fluorinated β-ketoester, emerges as a highly valuable and versatile precursor for the synthesis of potent anti-cancer agents. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this key intermediate in the synthesis of pyrazolone-based anti-cancer compounds, detailing the underlying chemical principles, step-by-step protocols, and the biological rationale for their therapeutic potential.

Pyrazolone derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in oncology research due to their broad spectrum of biological activities, including potent antitumor properties.[1] Many pyrazolone-containing molecules have been identified as inhibitors of critical signaling pathways implicated in cancer progression, such as those mediated by protein kinases.[1][2] The synthesis of these vital heterocyclic cores often relies on the elegant and efficient Knorr pyrazole synthesis, a classic condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[3][4] Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate serves as an ideal 1,3-dicarbonyl substrate for this transformation, leading to the formation of 3-(4-fluorophenyl)-substituted pyrazolones, a structural motif present in numerous anti-cancer agents.[5][6][7]

This guide will focus on the synthesis of a representative pyrazolone, 3-(4-fluorophenyl)-5-hydroxypyrazole , from Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate and its significance as a scaffold for developing novel anti-cancer therapeutics.

Part 1: Synthetic Strategy and Mechanistic Insights

The cornerstone of the synthetic approach is the Knorr pyrazole synthesis, a robust and high-yielding reaction.[8][9] The reaction between Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate and hydrazine hydrate proceeds through a well-defined mechanism.

Reaction Mechanism: Knorr Pyrazole Synthesis

The reaction is typically acid-catalyzed and begins with the nucleophilic attack of a nitrogen atom from hydrazine onto the more electrophilic ketone carbonyl of the β-ketoester. This is followed by dehydration to form a hydrazone intermediate. Subsequently, an intramolecular nucleophilic attack by the second nitrogen atom of the hydrazine onto the ester carbonyl leads to cyclization. The final step involves the elimination of methanol to yield the stable, aromatic pyrazolone ring.[3][8]

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of 3-(4-fluorophenyl)-5-hydroxypyrazole

This protocol details the synthesis of 3-(4-fluorophenyl)-5-hydroxypyrazole, a core scaffold for various anti-cancer agents.

Materials:

-

Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

-

Hydrazine hydrate (64-65% solution)

-

Glacial acetic acid

-

Ethanol

-

Deionized water

-

Standard laboratory glassware

-

Magnetic stirrer with heating

-

Thin-layer chromatography (TLC) apparatus

-

Melting point apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate (1 equivalent) and ethanol (10 mL per gram of starting material).

-

To this stirring solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 80-90°C) and monitor the progress of the reaction using TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1).

-

After the starting material is consumed (typically within 2-4 hours), allow the reaction mixture to cool to room temperature.

-

Slowly add cold deionized water to the reaction mixture while stirring to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold deionized water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-(4-fluorophenyl)-5-hydroxypyrazole.

-

Dry the purified product under vacuum and characterize it by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation and Causality: The use of a slight excess of hydrazine hydrate ensures the complete consumption of the starting β-ketoester. The catalytic amount of acetic acid facilitates the initial condensation step. Refluxing in ethanol provides the necessary thermal energy for the reaction to proceed at a reasonable rate without significant side product formation. Precipitation with water is an effective method for initial purification, and subsequent recrystallization ensures high purity of the final compound.

Part 2: Biological Significance and Anti-Cancer Applications

The 3-(4-fluorophenyl)pyrazolone scaffold is a privileged structure in the design of anti-cancer agents, primarily due to its ability to act as a bioisostere of the adenine fragment in ATP, allowing it to competitively bind to the ATP-binding site of various protein kinases.[10] Dysregulation of protein kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[1]

Mechanism of Action: Targeting Cancer-Associated Signaling Pathways

Derivatives of 3-(4-fluorophenyl)pyrazolone have demonstrated inhibitory activity against several key kinases involved in cancer cell proliferation, survival, and angiogenesis. These include:

-

Epidermal Growth Factor Receptor (EGFR): Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell growth. Pyrazolone derivatives can act as EGFR inhibitors.[11]

-

AKT (Protein Kinase B): The PI3K/AKT signaling pathway is crucial for cell survival and proliferation. Inhibition of AKT by pyrazolone-based compounds can induce apoptosis in cancer cells.[12]

-

p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is involved in cellular responses to stress and inflammation and has been implicated in cancer progression. Specific 5-amino-1-(4-fluorophenyl)-1H-pyrazole derivatives have been identified as potent and selective inhibitors of p38 MAP kinase.[13]

The anticancer effects of these compounds are often manifested through the induction of apoptosis (programmed cell death) and cell cycle arrest at various phases (e.g., G0/G1 or G2/M), thereby preventing the proliferation of malignant cells.[5][11]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. jk-sci.com [jk-sci.com]

- 4. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thieme-connect.de [thieme-connect.de]

- 7. Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. m.youtube.com [m.youtube.com]

- 10. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. japsonline.com [japsonline.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Investigating Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate in Agrochemical Discovery

Abstract

This document provides a comprehensive technical guide for researchers exploring the potential of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate as a novel agrochemical agent. Based on its structural features as a β,δ-diketoester, we hypothesize its primary mode of action is the inhibition of the critical plant enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). Inhibition of this enzyme disrupts carotenoid biosynthesis, leading to a distinct bleaching phenotype and subsequent plant death.[1][2] These application notes detail the scientific basis for this hypothesis, outline a robust synthesis approach, and provide detailed, field-proven protocols for both in vitro enzymatic assays and whole-plant greenhouse trials to validate its efficacy.

Introduction and Scientific Rationale

Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate belongs to a class of compounds that are structurally analogous to known herbicidal agents.[3][4] The core 2,4-dioxobutanoate moiety is a key pharmacophore found in several commercial triketone herbicides that target the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] HPPD is a non-heme iron(II)-dependent oxygenase that plays an indispensable role in the tyrosine catabolism pathway, converting 4-hydroxyphenylpyruvate (HPP) into homogentisate.[5][6] Homogentisate is the aromatic precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E), which are essential for plant survival.

Plastoquinone is a critical cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway. Carotenoids protect chlorophyll from photo-oxidation. Therefore, inhibition of HPPD leads to a depletion of plastoquinone, which in turn halts carotenoid production.[2][5] Without the protective carotenoids, chlorophyll is rapidly destroyed by sunlight, resulting in the characteristic bleaching symptoms and eventual death of susceptible plants.[2] This well-understood and validated mechanism makes HPPD an attractive target for the development of new herbicides, especially in the face of growing resistance to other modes of action.[1][7]

The subject compound, with its fluorinated phenyl ring, presents a valuable candidate for investigation within this chemical class. The fluorine substituent can significantly alter physicochemical properties such as lipophilicity and metabolic stability, potentially enhancing uptake, translocation, and efficacy within the target plant.

Compound Profile:

| Property | Value | Source |

| IUPAC Name | Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | N/A |

| CAS Number | 39757-34-1 | |

| Molecular Formula | C₁₁H₉FO₄ | |

| Molecular Weight | 224.19 g/mol | |

| Chemical Class | β,δ-Diketoester | Inferred |

Proposed Mechanism of Action: HPPD Inhibition

We propose that Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate acts as a competitive inhibitor at the active site of the HPPD enzyme. The diketo moiety can chelate the active site Fe(II) ion, mimicking the binding of the natural substrate, HPP, thereby blocking the enzymatic reaction. This disruption cascades through the plant's metabolic pathways, as visualized below.

Caption: Proposed mechanism of HPPD inhibition by the test compound.

Protocol 1: In Vitro HPPD Enzyme Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory potential and the IC₅₀ value of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate against HPPD, for example, from Arabidopsis thaliana (AtHPPD).[8]

Rationale: This assay provides direct evidence of target engagement. By measuring the rate of enzymatic activity at various inhibitor concentrations, we can quantify the compound's potency. The assay monitors the formation of a downstream product, which can be detected by a spectrophotometer.[8][9]

Materials:

-

Recombinant AtHPPD enzyme

-

Assay Buffer: 100 mM PBS, pH 7.4

-

Substrate: 4-hydroxyphenylpyruvate (HPP) stock solution

-

Cofactors: Sodium ascorbate, Catalase, FeCl₂

-

Test Compound: Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, dissolved in DMSO (e.g., 10 mM stock)

-

Positive Control: Sulcotrione or Mesotrione (known HPPD inhibitors)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of reading at 318 nm

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare fresh Assay Buffer.

-

Prepare a working solution of HPP substrate in the Assay Buffer. The final concentration in the well should be at or near the Kₘ of the enzyme.

-

Prepare a cofactor mix containing sodium ascorbate (1 mM final), catalase, and FeCl₂ (0.1 mM final) in Assay Buffer.[9]

-

Dilute the recombinant AtHPPD enzyme in Assay Buffer to a working concentration that yields a robust linear reaction rate for at least 10-15 minutes.

-

-

Test Compound Dilution:

-

Perform a serial dilution of the 10 mM test compound stock solution in DMSO.

-

Subsequently, dilute these DMSO stocks into Assay Buffer to create a range of working concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in the assay well is ≤1% to avoid solvent effects.

-

-

Assay Execution:

-

In a 96-well plate, add the following to each well in order:

-

50 µL of Assay Buffer (for blanks) or diluted test compound/control.

-

25 µL of the cofactor mix.

-

25 µL of the diluted enzyme solution.

-

-

Pre-incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 25 µL of the HPP substrate solution to all wells.

-

Immediately place the plate in the spectrophotometer.

-

-

Data Acquisition and Analysis:

-

Monitor the increase in absorbance at 318 nm every 30 seconds for 15 minutes at 30°C.[8] This wavelength detects the formation of maleylacetoacetate, a downstream product.

-

Calculate the initial reaction velocity (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percent inhibition for each concentration relative to the DMSO vehicle control: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (sigmoidal, variable slope) to determine the IC₅₀ value.

-

Caption: Workflow for the in vitro HPPD enzyme inhibition assay.

Protocol 2: Whole-Plant Greenhouse Efficacy Assay

Rationale: While an in vitro assay confirms target binding, a whole-plant assay is essential to evaluate the true herbicidal potential.[10] This protocol assesses the compound's ability to be absorbed by the plant, translocate to the target tissue, and exert its phytotoxic effect under controlled greenhouse conditions. This step validates the compound's practical applicability.[11]

Materials:

-

Test Compound formulation: Dissolve Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate in acetone with a surfactant (e.g., Tween-20) to create a sprayable emulsion.

-

Weed species: Select relevant broadleaf weeds (e.g., Velvetleaf, Abutilon theophrasti; Common waterhemp, Amaranthus tuberculatus) and a grass species for selectivity testing (e.g., Barnyardgrass, Echinochloa crus-galli).

-

Pots (e.g., 10 cm diameter) filled with standard potting mix.

-

Greenhouse with controlled temperature (25-28°C), humidity, and a 16:8 hour light:dark cycle.

-

Track sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha).

Step-by-Step Methodology:

-

Plant Propagation:

-

Sow seeds of the selected weed species in pots.

-

Water as needed and allow seedlings to grow until they reach the 3-4 true leaf stage, which is an optimal stage for post-emergence herbicide application.[10]

-

-

Herbicide Application:

-

Prepare a range of application rates for the test compound (e.g., 10, 50, 100, 200 g a.i./ha). Include a negative control (formulation blank without the test compound) and a positive control (commercial HPPD inhibitor herbicide).

-

Arrange the pots in a randomized complete block design within the track sprayer chamber.

-

Apply the herbicide treatments evenly to the plants. Ensure at least three to four replicate pots per treatment.

-

-

Incubation and Observation:

-

After spraying, transfer the pots back to the greenhouse.

-

Water the plants via sub-irrigation to avoid washing the compound off the leaves.

-

Evaluate the plants at regular intervals, such as 3, 7, 14, and 21 days after treatment (DAT).

-

-

Data Collection and Analysis:

-

Visual Injury Assessment: Score phytotoxicity on a scale of 0% (no effect) to 100% (complete plant death). Pay close attention to bleaching symptoms on new growth, followed by necrosis.

-

Biomass Reduction: At the final time point (e.g., 21 DAT), harvest the above-ground biomass for each pot. Dry the biomass in an oven at 60°C until a constant weight is achieved.

-

Calculate the percent biomass reduction compared to the negative control.

-

Analyze the data using analysis of variance (ANOVA) to determine significant differences between treatments.

-

Calculate the GR₅₀ value (the dose required to cause a 50% reduction in growth/biomass) by fitting the data to a log-logistic dose-response model.

-

Data Interpretation and Future Directions

Expected Outcomes:

-

In Vitro Assay: A potent HPPD inhibitor will exhibit a low nanomolar to micromolar IC₅₀ value. This provides strong evidence for the proposed mechanism of action.

-

Greenhouse Assay: Effective herbicidal activity will be observed as significant visual injury (bleaching) and biomass reduction, particularly in broadleaf species. The GR₅₀ value will quantify the whole-plant efficacy.

Illustrative Data Table:

| Compound | Target | IC₅₀ (nM) [In Vitro] | GR₅₀ (g a.i./ha) [A. theophrasti] |

| Test Compound | AtHPPD | [Experimental Result] | [Experimental Result] |

| Sulcotrione (Control) | AtHPPD | 15 ± 3 | 75 ± 12 |

| Formulation Blank | N/A | >100,000 | >500 |

Data for Sulcotrione is illustrative and based on typical values for this class of herbicide.

Next Steps: Successful outcomes from these protocols would warrant further investigation, including:

-

Selectivity Studies: Expanding testing to major crops like corn and soybean, which have natural or engineered tolerance to HPPD inhibitors.[1]

-

Structure-Activity Relationship (SAR): Synthesizing and testing analogs to optimize potency and selectivity.

-

Mode of Action Confirmation: Conducting metabolite analysis in treated plants to confirm the depletion of plastoquinone and carotenoids.

This structured approach provides a clear pathway for evaluating the potential of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate as a lead compound in the development of next-generation herbicides.

References

-

CP Lab Safety. (n.d.). METHYL 4-(4-CHLOROPHENYL)-2, 4-DIOXOBUTANOATE, 250 mg. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate. Retrieved from [Link]

-

Wikipedia. (2023). 4-Hydroxyphenylpyruvate dioxygenase inhibitor. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of action of 2,4-D herbicide on target weeds. Retrieved from [Link]

-

Scarabel, L., Varotto, S., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e5282 protocolos. Retrieved from [Link]

-

North Carolina State University Extension. (2016). Conducting a Bioassay For Herbicide Residues. Retrieved from [Link]

-

Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113. Retrieved from [Link]

-

BU CyberSec Lab. (n.d.). Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate. Retrieved from [Link]

-

Yang, X., et al. (2018). Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers in Chemistry, 6, 26. Retrieved from [Link]

-

National Pesticide Information Center. (2011). 2,4-D Technical Fact Sheet. Retrieved from [Link]

-

Jhala, A. J., et al. (2022). 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past, Present, and Future. UNL Digital Commons. Retrieved from [Link]

-

Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Retrieved from [Link]

-

Society of Commercial Seed Technologists. (n.d.). Herbicide Bioassay Study Guide. Retrieved from [Link]

-

Government of Canada. (1993). Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Retrieved from [Link]

-

ResearchGate. (n.d.). Computational protocol of discovering new HPPD inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Retrieved from [Link]

-

Beaudegnies, R., et al. (2009). 4-Hydroxyphenylpyruvate dioxygenase inhibitors in combination with safeners: solutions for modern and sustainable agriculture. Pest Management Science, 65(5), 545-554. Retrieved from [Link]

-

Weed Science Society of America. (2014). HPPD-inhibitor Resistance Stewardship. Retrieved from [Link]

-

Correa, M. C., et al. (2024). In Silico Design and Validation of a Novel HPPD-Inhibiting Herbicide Candidate Based on Benzofuran and Arylthioacetic Acid Scaffolds. International Journal of Molecular Sciences, 25(4), 2382. Retrieved from [Link]

-

Beckie, H. J., et al. (2000). Screening for Herbicide Resistance in Weeds. Weed Technology, 14(2), 428-445. Retrieved from [Link]

-

ACS Publications. (2021). 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Chemical Biology to Agrochemicals. Journal of Agricultural and Food Chemistry, 69(27), 7539-7555. Retrieved from [Link]

-

Duke, S. O. (1990). Overview of herbicide mechanisms of action. Environmental Health Perspectives, 87, 263-271. Retrieved from [Link]

-

ACS Publications. (2024). Integrated Virtual Screening and Validation toward Potential HPPD Inhibition Herbicide. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

Sources

- 1. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]

- 2. 4-Hydroxyphenylpyruvate dioxygenase inhibitors in combination with safeners: solutions for modern and sustainable agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate [myskinrecipes.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. "4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past" by Amit J. Jhala, Vipan Kumar et al. [digitalcommons.unl.edu]

- 8. Frontiers | Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate for Advanced Polymer Synthesis

Introduction: Unlocking New Polymer Architectures with a Fluorinated β-Ketoester

The quest for novel polymers with tailored properties is a driving force in materials science, with applications spanning from advanced coatings and biomedical devices to high-performance electronics. Functional monomers are the foundational building blocks in this endeavor, and their intrinsic chemical features dictate the characteristics of the resulting macromolecules. Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is an intriguing, yet underexplored, monomer for polymer synthesis. Its structure, featuring a reactive β-ketoester moiety and a fluorinated aromatic ring, presents a unique opportunity for the design of specialty polymers.

The presence of the 1,3-dicarbonyl system offers multiple avenues for polymerization, including step-growth polycondensation and carbon-carbon bond-forming reactions. The fluorophenyl group is anticipated to impart desirable properties to the resulting polymers, such as enhanced thermal stability, chemical resistance, and modified surface properties (e.g., hydrophobicity). This guide provides a comprehensive overview of the potential applications of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate in polymer synthesis, complete with detailed theoretical protocols to encourage its exploration by researchers in academia and industry.

Physicochemical Properties of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

A thorough understanding of the monomer's properties is essential for designing successful polymerization strategies.

| Property | Value |

| Molecular Formula | C₁₁H₉FO₄ |

| Molecular Weight | 224.19 g/mol |

| CAS Number | 39757-34-1 |

| Appearance | Expected to be a solid or oil |

| Key Functional Groups | Methyl Ester, Two Ketone Moieties, Fluorinated Phenyl Ring |

Proposed Polymerization Strategies

The unique chemical architecture of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate allows for its participation in several types of polymerization reactions. Below, we propose two distinct and plausible strategies for the synthesis of novel polymers from this monomer.

Strategy 1: Polycondensation via Knoevenagel Reaction

The Knoevenagel condensation is a classic organic reaction that forms a new carbon-carbon double bond through the reaction of an active methylene compound with a carbonyl group, typically an aldehyde or ketone.[1][2][3] By employing a bifunctional comonomer, this reaction can be adapted for polymerization. In this proposed protocol, the acidic methylene group of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, situated between the two carbonyl groups, will react with a dialdehyde comonomer.

Reaction Rationale: The protons on the carbon between the two carbonyl groups of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate are sufficiently acidic to be abstracted by a weak base, forming a nucleophilic enolate. This enolate can then attack the electrophilic carbonyl carbons of a dialdehyde, such as terephthaldehyde. Subsequent dehydration leads to the formation of a vinylidene linkage, driving the polymerization forward to yield a poly(vinylidene-co-β-ketoester). The fluorine atom on the phenyl ring is expected to remain intact, providing the final polymer with unique properties.

Experimental Protocol: Knoevenagel Polycondensation of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate with Terephthaldehyde

Materials:

-

Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate (Monomer A)

-

Terephthaldehyde (Monomer B)

-

Piperidine (Catalyst)

-

Acetic Acid (Co-catalyst)

-

Toluene (Solvent)

-

Methanol (Precipitation agent)

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate (1.0 eq) and terephthaldehyde (1.0 eq).

-

Add toluene to achieve a monomer concentration of 0.5 M.

-

Add piperidine (0.1 eq) and a catalytic amount of acetic acid (0.02 eq) to the reaction mixture.

-

Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

-

Monitor the progress of the polymerization by periodically taking samples and analyzing for viscosity changes or by spectroscopic methods (e.g., FT-IR to observe the disappearance of carbonyl stretching of the aldehyde).

-

After 24-48 hours, or when the desired molecular weight is achieved, cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly adding the reaction solution to a large excess of cold methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 60°C to a constant weight.

Expected Polymer Structure: A linear polymer with alternating Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate and terephthaldehyde units linked by carbon-carbon double bonds.

Workflow for Knoevenagel Polycondensation:

Caption: Workflow for the proposed Knoevenagel polycondensation.

Strategy 2: Synthesis of Fluorinated Polyesters via Transesterification

Polyesters are a major class of polymers with wide-ranging applications.[4][5] Typically synthesized through the polycondensation of diols and dicarboxylic acids, an alternative route involves the transesterification of a diester with a diol. The methyl ester group of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate can participate in such a reaction. To achieve polymerization, the molecule must be bifunctional. While the starting monomer is monofunctional with respect to its ester group, it can be envisioned as a functional component in a copolymerization with other di-ester and diol monomers to create a fluorinated polyester.

Reaction Rationale: In this proposed protocol, Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate will be copolymerized with a standard diester, such as dimethyl terephthalate, and a diol, like ethylene glycol. The transesterification reaction, catalyzed by a metal alkoxide or acetate, will lead to the formation of ester linkages and the elimination of methanol.[4] The incorporation of the fluorinated monomer will introduce the pendant 4-fluorobenzoyl-pyruvoyl group into the polyester backbone, which is expected to significantly influence the polymer's properties.

Experimental Protocol: Copolymerization of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate via Melt Transesterification

Materials:

-

Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate (Functional Monomer)

-

Dimethyl terephthalate (Comonomer)

-

Ethylene glycol (Comonomer)

-

Zinc acetate (Catalyst)

-

Antimony trioxide (Catalyst)

-

High-temperature, high-vacuum polymerization reactor with a mechanical stirrer

Procedure:

-

Esterification Stage:

-

Charge the polymerization reactor with dimethyl terephthalate (0.9 eq), Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate (0.1 eq), and ethylene glycol (2.2 eq).

-

Add zinc acetate (catalytic amount, e.g., 200 ppm).

-

Heat the mixture to 150-200°C under a nitrogen atmosphere while stirring. Methanol will be evolved as the transesterification reaction proceeds.

-

Continue this stage until the evolution of methanol ceases.

-

-

Polycondensation Stage:

-

Add antimony trioxide (catalytic amount, e.g., 300 ppm) to the reactor.

-

Gradually increase the temperature to 270-280°C and slowly reduce the pressure to below 1 mmHg.

-

The viscosity of the melt will increase as the polymerization progresses. Monitor the stirrer torque to gauge the increase in molecular weight.

-

Maintain these conditions for 2-4 hours, or until the desired melt viscosity is achieved.

-

Extrude the polymer from the reactor under nitrogen pressure, quench in water, and pelletize.

-

Expected Polymer Structure: A random copolyester with ethylene terephthalate units and units containing the pendant fluorinated β-ketoester group.

Diagram of the Proposed Fluorinated Polyester Structure:

Caption: Representative structure of the proposed fluorinated polyester.

Potential Properties and Applications

The incorporation of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate into polymer chains is expected to yield materials with a unique combination of properties:

-

Enhanced Thermal Stability: The presence of the aromatic ring and the strong carbon-fluorine bond can increase the degradation temperature of the polymer.

-

Modified Solubility: The fluorine content may render the polymer soluble in fluorinated solvents and decrease its solubility in common organic solvents.

-

Hydrophobicity and Oleophobicity: Fluorinated polymers are known for their low surface energy, which could translate to coatings with excellent water and oil repellency.

-

Post-Polymerization Modification: The ketone groups in the polymer backbone provide reactive sites for further chemical modification, allowing for the attachment of other functional groups or for cross-linking.

These properties could make polymers derived from Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate suitable for a range of advanced applications, including:

-

High-performance coatings: For protective and low-friction surfaces.

-

Advanced membranes: For gas separation or selective filtration.

-

Dielectric materials: In electronic components.

-

Functional biomaterials: Where the ketone groups can be used for bioconjugation.